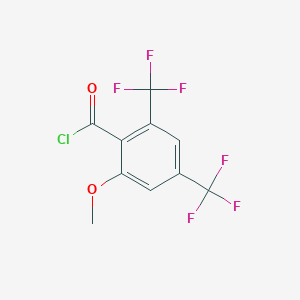

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride

説明

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride, also known as 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid chloride, is a chemical compound with the formula C8H3ClF6O2. It is a colorless solid that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in organic synthesis, and as a catalyst in the formation of polymers.

科学的研究の応用

Novel Nanofiltration Membranes

Liu et al. (2012) in the Journal of Membrane Science discussed the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and were effective in dye treatment experiments, highlighting the role of sulfonated aromatic diamine monomers in enhancing surface hydrophilicity and dye rejection during nanofiltration separation processes (Liu et al., 2012).

Polymer Syntheses

Kricheldorf et al. (1999) in Macromolecules explored the in-situ end group modification of hyperbranched polyesters. They used various acid chlorides, including benzoyl chlorides, for this modification. This research is significant in the field of polymer chemistry, especially for the development of materials with varied solubilities and thermal properties (Kricheldorf et al., 1999).

Antioxidant and Antimicrobial Potential

Harini et al. (2014) in Medicinal Chemistry Research synthesized novel oxime esters and evaluated their in vitro antioxidant and antimicrobial activities. This research demonstrates the potential biomedical applications of compounds synthesized using benzoyl chlorides (Harini et al., 2014).

特性

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6O2/c1-19-6-3-4(9(12,13)14)2-5(10(15,16)17)7(6)8(11)18/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIWHJKPNGEANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)Cl)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2724613.png)

![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)

![N-(2,4-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724617.png)

![N-(2-Methylpropyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2724622.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2724625.png)

![2-(2-benzoylbenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2724628.png)

![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)

![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)

![6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B2724632.png)